molecular formula C11H16ClNO3 B12509487 2-Amino-3-(benzyloxy)butanoic acid hydrochloride

2-Amino-3-(benzyloxy)butanoic acid hydrochloride

Cat. No.: B12509487
M. Wt: 245.70 g/mol
InChI Key: XECHCUXLJZQHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-THR(BZL)-OH HCL, also known as H-Thr(Bzl)-OH HCl, is a derivative of threonine, an essential amino acid. This compound is commonly used in scientific research and industrial applications due to its unique properties and versatility. It is often utilized in peptide synthesis and as an intermediate in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-THR(BZL)-OH HCL typically involves the protection of the hydroxyl group of threonine with a benzyl groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of H-THR(BZL)-OH HCL is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

H-THR(BZL)-OH HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different threonine derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

H-THR(BZL)-OH HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-THR(BZL)-OH HCL involves its interaction with specific molecular targets and pathways. As a threonine derivative, it can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Similar Compounds

    H-THR(BZL)-OBZL HCL: Another threonine derivative with similar properties but different functional groups.

    H-THR(BZL)-OL HCL: A related compound with variations in its chemical structure.

Uniqueness

H-THR(BZL)-OH HCL stands out due to its specific functional groups and the versatility it offers in various chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-3-phenylmethoxybutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECHCUXLJZQHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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